2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid
CAS No.:
Cat. No.: VC13572463
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27NO4 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-methylpropyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C18H27NO4/c1-12(2)10-13-6-8-14(9-7-13)11-15(16(20)21)19-17(22)23-18(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,19,22)(H,20,21) |
| Standard InChI Key | JQKDKBQMAABWKP-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central propanoic acid backbone with two functional groups: a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon and a 4-isobutylphenyl substituent at the third carbon. The Boc group, (CH₃)₃COC(O)-, provides steric protection to the amine, while the 4-isobutylphenyl moiety (-C₆H₄-CH₂CH(CH₂CH₃)) introduces hydrophobicity and structural bulk. This configuration balances reactivity and stability, making the compound suitable for stepwise peptide elongation .
Physicochemical Characteristics
While exact data for 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid are scarce in the literature, inferences can be drawn from structurally similar compounds:
The Boc group enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) . The isobutylphenyl group contributes to increased lipophilicity, which may influence membrane permeability in biological systems .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of Boc-protected amino acids typically follows a multi-step protocol involving:
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Amino Acid Protection: Introduction of the Boc group to the amine functionality.
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Sidechain Functionalization: Coupling of the 4-isobutylphenyl group via aromatic substitution or cross-coupling reactions.
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Deprotection and Purification: Removal of temporary protecting groups and chromatographic purification .
A representative pathway, adapted from procedures used for analogous compounds , involves:
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Boc Protection: Reaction of 3-(4-isobutylphenyl)alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
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Activation and Coupling: Use of coupling agents like T3P (propylphosphonic anhydride) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to form amide bonds.
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Acidolytic Cleavage: Treatment with trifluoroacetic acid (TFA) to remove the Boc group in downstream applications .
Stereochemical Considerations
Racemization during synthesis is a critical concern. Studies on Boc-protected phenylalanine derivatives demonstrate that enantiopure starting materials (>99% ee) retain configuration when using mild coupling conditions . For instance, (R)-Boc-phenylalanine derivatives show no detectable racemization (<0.5% ee loss) when coupled with DEPBT at 0°C . This suggests that 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid can be synthesized enantioselectively with proper protocol optimization.
Applications in Research and Industry
Peptide Synthesis
As a Boc-protected building block, this compound enables the controlled assembly of peptide chains. Its hydrophobic sidechain promotes:
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Helix Stabilization: In α-helical peptides, bulky aromatic residues enhance conformational rigidity .
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Membrane Interactions: The isobutylphenyl group may facilitate interactions with lipid bilayers, a property exploited in antimicrobial peptide design .
Material Science Applications
Boc-protected amino acids self-assemble into nanostructures (e.g., fibrils, spheres) under physiological conditions . These assemblies show promise as:
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Drug Delivery Vehicles: Encapsulation of hydrophobic therapeutics.
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Antimicrobial Coatings: Surface modifications to prevent bacterial colonization.
Comparative Analysis with Structural Analogs
Functional Group Variations
Substitution patterns profoundly influence biological and physicochemical properties:
The 4-isobutylphenyl group in the target compound offers a balance between hydrophobicity and steric demand, making it versatile for diverse applications.
Synthetic Accessibility
Future Research Directions
Biological Activity Profiling
Priority areas include:
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Antimicrobial Assays: Testing against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.).
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Cytotoxicity Screening: Evaluation in mammalian cell lines (e.g., HEK293, HepG2) to assess therapeutic index.
Process Optimization
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